molecular formula C19H17NO4S B11786879 2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid

2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid

Cat. No.: B11786879
M. Wt: 355.4 g/mol
InChI Key: VKYZMKJLDPNHQZ-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a 4-methoxybenzyl group and a 2-methylthiazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoic acid core, followed by the introduction of the 4-methoxybenzyl group through an etherification reaction. The 2-methylthiazol-4-yl group is then introduced via a substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts, solvents, and specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid
  • This compound derivatives
  • Other benzoic acid derivatives with different substituents

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C19H17NO4S/c1-12-20-17(11-25-12)14-5-8-18(16(9-14)19(21)22)24-10-13-3-6-15(23-2)7-4-13/h3-9,11H,10H2,1-2H3,(H,21,22)

InChI Key

VKYZMKJLDPNHQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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